molecular formula C14H17Cl3N4O8 B14771063 alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate)

alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate)

Cat. No.: B14771063
M. Wt: 475.7 g/mol
InChI Key: NXSDPOSAOAWHFZ-UHFFFAOYSA-N
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Description

Alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) is a complex organic compound that belongs to the class of azido sugars This compound is characterized by the presence of an azido group at the 2-position of the glucopyranose ring, along with acetyl groups at the 3, 4, and 6 positions, and a trichloroethanimidate group at the anomeric position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) typically involves multiple steps. One common method involves the use of D-glucal as a starting material. The process begins with the protection of hydroxyl groups followed by the introduction of the azido group at the 2-position. The acetylation of the 3, 4, and 6 positions is then carried out using acetic anhydride. Finally, the trichloroethanimidate group is introduced at the anomeric position through a glycosylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) involves its ability to participate in glycosylation reactions. The trichloroethanimidate group acts as a leaving group, facilitating the formation of glycosidic bonds. The azido group can be transformed into an amino group, allowing for further functionalization. These properties make it a versatile intermediate in the synthesis of complex carbohydrates and glycoconjugates .

Comparison with Similar Compounds

Similar Compounds

  • D-Glucopyranose, 2-azido-2-deoxy-3,4-bis-O-(phenylMethyl)-, 1,6-diacetate
  • 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose
  • 2-Azido-2-deoxy-D-glucose

Uniqueness

Alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) is unique due to the presence of the trichloroethanimidate group, which enhances its reactivity in glycosylation reactions. This makes it a valuable intermediate for the synthesis of glycosides with high stereoselectivity and efficiency .

Properties

IUPAC Name

[3,4-diacetyloxy-5-azido-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl3N4O8/c1-5(22)25-4-8-10(26-6(2)23)11(27-7(3)24)9(20-21-19)12(28-8)29-13(18)14(15,16)17/h8-12,18H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSDPOSAOAWHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl3N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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